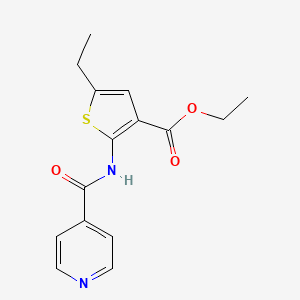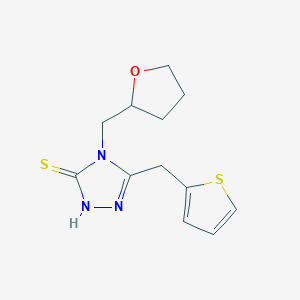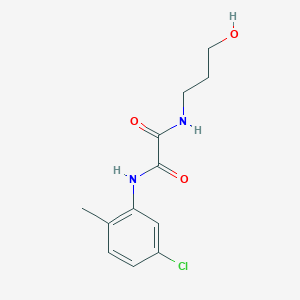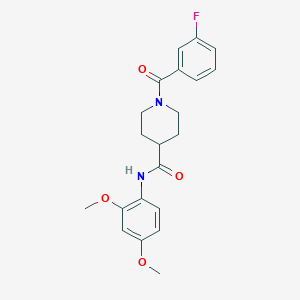![molecular formula C15H16N2O3 B4687462 1,1'-[1-(3-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4687462.png)
1,1'-[1-(3-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone
Übersicht
Beschreibung
1,1'-[1-(3-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). It was first synthesized in 2003 by researchers at the University of California, San Francisco. Since then, MMPEP has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Wirkmechanismus
1,1'-[1-(3-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone is a selective antagonist of mGluR5, meaning it binds to the receptor and blocks its activity. mGluR5 is a G protein-coupled receptor that is involved in the modulation of glutamatergic neurotransmission. When glutamate binds to mGluR5, it activates a signaling cascade that leads to the modulation of synaptic plasticity and other physiological processes. This compound binds to a specific site on mGluR5 and prevents glutamate from binding, thereby blocking the receptor's activity.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific process being studied. For example, studies have shown that this compound can block the development of tolerance to opioids, suggesting that mGluR5 plays a role in the development of opioid tolerance. This compound has also been shown to reduce anxiety-like behavior in animal models, suggesting that mGluR5 plays a role in anxiety disorders. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that mGluR5 inhibition may have therapeutic potential for this and other neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,1'-[1-(3-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone in lab experiments is its selectivity for mGluR5. This allows researchers to specifically study the effects of mGluR5 inhibition, without affecting other glutamate receptors. Additionally, this compound has a relatively long half-life, allowing for sustained inhibition of mGluR5 activity. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in some experimental settings. Additionally, this compound has been shown to have off-target effects at high concentrations, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 1,1'-[1-(3-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone and mGluR5. One area of interest is the role of mGluR5 in pain processing and analgesia. Studies have shown that mGluR5 is involved in the development of chronic pain, and that this compound can block the development of opioid tolerance and enhance the analgesic effects of opioids. Another area of interest is the role of mGluR5 in neurodegenerative diseases, particularly Alzheimer's disease. Studies have shown that mGluR5 inhibition can improve cognitive function in animal models of Alzheimer's disease, and clinical trials are currently underway to investigate the therapeutic potential of mGluR5 inhibitors in humans. Finally, there is interest in developing more selective and potent mGluR5 antagonists, which could have potential therapeutic applications in a range of neurological disorders.
Wissenschaftliche Forschungsanwendungen
1,1'-[1-(3-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone has been used extensively in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. For example, studies have shown that mGluR5 plays a role in synaptic plasticity, learning and memory, anxiety, depression, drug addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been used to block the activity of mGluR5 in animal models, allowing researchers to study the effects of mGluR5 inhibition on these processes.
Eigenschaften
IUPAC Name |
1-[3-acetyl-1-(3-methoxyphenyl)-5-methylpyrazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9-14(10(2)18)15(11(3)19)16-17(9)12-6-5-7-13(8-12)20-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKOFGPKQFATMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)OC)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-furamide](/img/structure/B4687382.png)
![2,4,5-trimethoxy-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4687383.png)
![5-(4-butoxy-3-methoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4687396.png)


![4-(methoxymethyl)-6-methyl-2-[(2-nitrobenzyl)thio]nicotinonitrile](/img/structure/B4687414.png)
![N-[({2-[(4-chlorobenzyl)oxy]ethyl}amino)carbonothioyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4687420.png)
![4-[({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1-cyclopropyl-2-pyrrolidinone](/img/structure/B4687428.png)

![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-ethylpiperidine](/img/structure/B4687437.png)

![methyl 2-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4687454.png)
![methyl 2-[(2-bromobenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4687457.png)